molecular formula C35H38N4O5 B13841705 3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B13841705
M. Wt: 594.7 g/mol
InChI Key: ADSJXSCZYSHCJJ-UHFFFAOYSA-N
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Description

3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple methyl, ethenyl, and carboxyethyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid involves several steps, starting from simpler precursors. The process typically includes the following steps:

    Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the ethenyl and carboxyethyl groups, leading to the formation of different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid has various scientific research applications, including:

    Chemistry: The compound is used as a model system to study the properties and reactivity of porphyrins.

    Biology: It serves as a probe to investigate the role of porphyrins in biological systems, such as their involvement in heme and chlorophyll biosynthesis.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming metalloporphyrins that play a crucial role in various enzymatic reactions. Additionally, its ability to generate reactive oxygen species (ROS) under light exposure makes it an effective photosensitizer in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

    Chlorophyll a: A chlorophyll derivative involved in photosynthesis.

    Hematoporphyrin: A porphyrin derivative used in photodynamic therapy.

Uniqueness

3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl and carboxyethyl groups enhance its solubility and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C35H38N4O5

Molecular Weight

594.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H38N4O5/c1-8-22-17(2)27-15-32-35(21(6)44-7)20(5)28(39-32)13-25-18(3)23(9-11-33(40)41)30(37-25)16-31-24(10-12-34(42)43)19(4)26(38-31)14-29(22)36-27/h8,13-16,21,36,39H,1,9-12H2,2-7H3,(H,40,41)(H,42,43)

InChI Key

ADSJXSCZYSHCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C

Origin of Product

United States

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